4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Description
The compound “4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a sulfonamide group, which is commonly found in many pharmaceutical drugs. The presence of a chlorophenyl group indicates that the compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of cyclic structure, while the sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the sulfonamide group. The piperazine ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water, while the chlorophenyl group could potentially increase its lipophilicity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c23-18-3-1-4-19(15-18)25-10-12-26(13-11-25)22(27)17-6-8-21(9-7-17)31(28,29)24-16-20-5-2-14-30-20/h1,3-4,6-9,15,20,24H,2,5,10-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATSDZBFSFFAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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